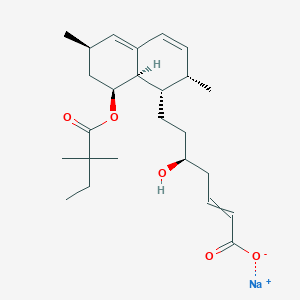

2,3-Dehydro Simvastatin Acid Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dehydro Simvastatin Acid Sodium Salt: is a chemical compound with the molecular formula C25H37NaO5. It is an impurity that arises during the synthesis of Simvastatin, a widely used lipid-lowering agent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dehydro Simvastatin Acid Sodium Salt involves several steps. One common method includes the treatment of lovastatin with potassium hydroxide dissolved in a mixture of water and methanol to obtain a triol acid. This triol acid is then relactonized, and the hydroxy group on the lactone ring is protected. The resulting compound is acylated with 2,2-dimethylbutyryl chloride or 2,2-dimethylbutyryl bromide in the presence of an acylation catalyst in an organic solvent. Finally, the silyl protecting group on the lactone ring is removed to obtain Simvastatin .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced as a byproduct during the large-scale synthesis of Simvastatin .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dehydro Simvastatin Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Reference Standard : 2,3-Dehydro Simvastatin Acid Sodium Salt serves as a reference standard and impurity marker in the synthesis and analysis of simvastatin. Its presence is crucial for ensuring the quality and consistency of simvastatin formulations during production.

- Chemical Reactions : The compound undergoes various chemical reactions such as oxidation and reduction, which are vital for synthesizing related compounds and studying their properties.

2. Biology

- Biological Activity : Research is ongoing to explore the potential biological activities of this compound. It has been shown to interact with biological molecules and may exhibit anti-tumor effects through mechanisms involving apoptosis induction in specific cell types .

- Metabolic Pathways : The compound's inhibition of HMG-CoA reductase leads to decreased cholesterol synthesis and lower levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL), which are associated with cardiovascular health .

3. Medicine

- Therapeutic Applications : Ongoing studies aim to identify potential therapeutic applications for this compound beyond its role as an impurity. For instance, clinical trials have investigated its efficacy in topical formulations for treating conditions like vitiligo, showing promising results in skin repigmentation compared to placebo treatments .

- Cardiovascular Impact : Statins, including simvastatin and its derivatives, have been shown to significantly reduce cardiovascular events by lowering LDL cholesterol levels and improving endothelial function through antioxidative effects .

4. Industry

- Pharmaceutical Quality Control : In the pharmaceutical industry, this compound is utilized for quality control purposes. Its identification as an impurity helps ensure that simvastatin products meet regulatory standards for safety and efficacy .

Topical Application Study

A clinical trial assessed the effects of topical formulations containing 1% simvastatin acid sodium salt on patients with vitiligo over 12 weeks. The study found that patients treated with simvastatin showed a significant improvement in skin repigmentation compared to those receiving placebo treatments.

| Treatment Group | Baseline Area (BSA) | Week 12 Area (BSA) | Improvement (%) |

|---|---|---|---|

| Simvastatin Group | 0.424 | 0.461 | +8.7 |

| Atorvastatin Group | 0.667 | 0.636 | -4.6 |

| Placebo Group | 0.418 | 0.451 | +7.9 |

Cardiovascular Impact Study

Research has demonstrated that statins can reduce cardiovascular events significantly by lowering LDL cholesterol levels and improving endothelial function through their antioxidative effects.

Mécanisme D'action

The mechanism of action of 2,3-Dehydro Simvastatin Acid Sodium Salt is related to its structural similarity to Simvastatin. Simvastatin is a prodrug that is hydrolyzed in vivo to generate an active metabolite, which inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower lipid levels in the blood . The exact mechanism of action of this compound is still under investigation, but it is believed to involve similar pathways and molecular targets .

Comparaison Avec Des Composés Similaires

Simvastatin: The parent compound from which 2,3-Dehydro Simvastatin Acid Sodium Salt is derived.

Lovastatin: A structurally similar compound used as a lipid-lowering agent.

Atorvastatin: Another statin with a similar mechanism of action but different structural properties.

Pravastatin: A statin with a different side chain but similar lipid-lowering effects.

Uniqueness: this compound is unique due to its specific structural modifications, which differentiate it from other statins. Its presence as an impurity in Simvastatin synthesis makes it an important marker for quality control and research .

Activité Biologique

Overview

2,3-Dehydro Simvastatin Acid Sodium Salt is a sodium salt derivative of 2,3-dehydro simvastatin acid, primarily recognized as an impurity in the synthesis of simvastatin, a widely used lipid-lowering agent. This compound exhibits significant biological activity through its interaction with key metabolic pathways, particularly the inhibition of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis.

Target Enzyme:

The primary target of this compound is HMG-CoA reductase, which is integral to the mevalonate pathway responsible for cholesterol production. By competitively inhibiting this enzyme, the compound effectively reduces the synthesis of cholesterol and related lipoproteins such as low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Biochemical Pathways:

The inhibition of HMG-CoA reductase leads to decreased levels of cholesterol in the bloodstream, which is associated with a lower risk of cardiovascular diseases. Additionally, statins like this compound exhibit pleiotropic effects that include antioxidative properties and modulation of inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates low systemic exposure due to its rapid metabolism and elimination. This property enhances its safety profile while still allowing for effective lipid-lowering effects .

Clinical Studies

-

Topical Application Study : A clinical trial investigated the effects of topical formulations containing 1% simvastatin acid sodium salt on patients with vitiligo. The study assessed repigmentation efficacy over 12 weeks using various scales (BSA and VASI). Results indicated promising outcomes in skin repigmentation compared to placebo treatments .

Treatment Group Baseline Area (BSA) Week 12 Area (BSA) Improvement (%) Simvastatin Group 0.424 0.461 +8.7 Atorvastatin Group 0.667 0.636 -4.6 Placebo Group 0.418 0.451 +7.9 - Cardiovascular Impact : Research has shown that statins can reduce cardiovascular events significantly by lowering LDL cholesterol levels and improving endothelial function through their antioxidative effects .

Comparison with Other Statins

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Simvastatin | HMG-CoA reductase inhibition | Parent compound |

| Lovastatin | HMG-CoA reductase inhibition | First statin discovered |

| Atorvastatin | HMG-CoA reductase inhibition | More potent than simvastatin |

| Pravastatin | HMG-CoA reductase inhibition | Less lipophilic, fewer side effects |

| This compound | HMG-CoA reductase inhibition | Impurity marker in simvastatin synthesis |

Propriétés

IUPAC Name |

sodium;(5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5.Na/c1-6-25(4,5)24(29)30-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19(26)8-7-9-22(27)28;/h7,9-11,14,16-17,19-21,23,26H,6,8,12-13,15H2,1-5H3,(H,27,28);/q;+1/p-1/t16-,17-,19+,20-,21-,23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQDOHYZGFYLBS-VCNJSNMZSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC=CC(=O)[O-])O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](CC=CC(=O)[O-])O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.